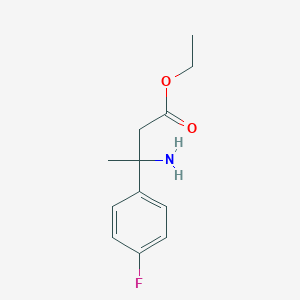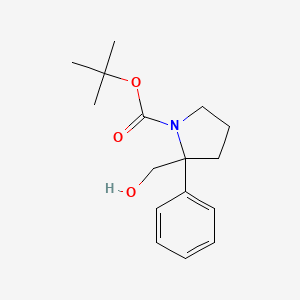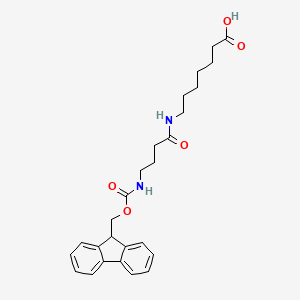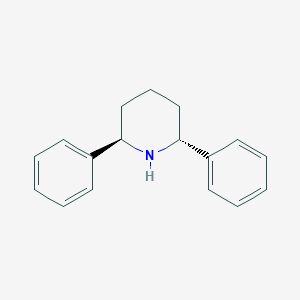
1-Isothiocyanato-3-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-3-methoxy-2-methylpropane is a rare compound belonging to the class of isothiocyanates. It is characterized by its clear, colorless liquid form and pungent odor.
Preparation Methods
1-Isothiocyanato-3-methoxy-2-methylpropane can be synthesized through the reaction of methyl isothiocyanate with methanol. This method involves the use of dimethylbenzene as a solvent and is carried out under the protection of nitrogen and mild conditions . The yields of some products can exceed 90%, making this method efficient and suitable for industrial production . Additionally, this method has advantages such as low toxicity, low cost, safety, fewer by-products, and simplicity of operation .
Chemical Reactions Analysis
1-Isothiocyanato-3-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
1-Isothiocyanato-3-methoxy-2-methylpropane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a chemoselective electrophile in bioconjugate chemistry due to its tolerance toward aqueous reaction conditions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit enzymes and modulate signaling pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-3-methoxy-2-methylpropane involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-Isothiocyanato-3-methoxy-2-methylpropane can be compared with other similar compounds, such as:
1-Isothiocyanatomethyl-4-phenylbenzene: This compound is also an isothiocyanate and has been studied for its potential anticancer properties.
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate, known for its ability to inhibit aldehyde dehydrogenase and decrease cisplatin tolerance in cancer cells.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-isothiocyanato-3-methoxy-2-methylpropane |
InChI |
InChI=1S/C6H11NOS/c1-6(4-8-2)3-7-5-9/h6H,3-4H2,1-2H3 |
InChI Key |
NZRZMYHFYNEAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C=S)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
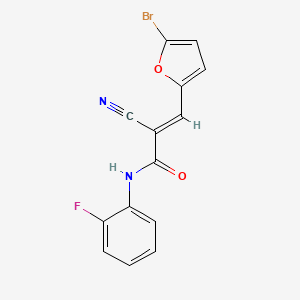
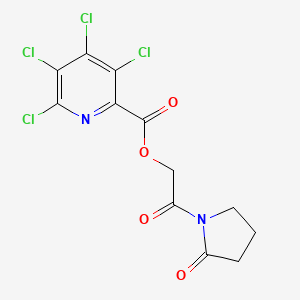
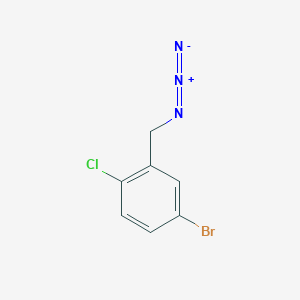
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
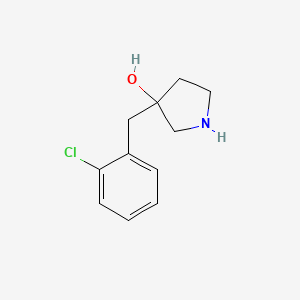
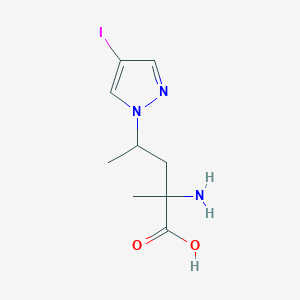

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
